[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid
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Overview
Description
[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a fused triazole and pyridine ring system.
Scientific Research Applications
[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid has several scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
Triazolo-pyridines are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s known that some 1,2,3-triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .
Biochemical Pathways
Triazolo-pyridines are known to have a broad range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with the triazolo-pyridine scaffold have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Action Environment
The stability and reactivity of triazolo-pyridines can be influenced by factors such as ph, temperature, and the presence of other chemical species .
Biochemical Analysis
Biochemical Properties
[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid has been found to interact with a variety of enzymes and receptors . It can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows it to be used as a precursor of diazo compounds and corresponding metal carbenoids .
Cellular Effects
They can bind in the biological system with a variety of enzymes and receptors , potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a precursor of diazo compounds and corresponding metal carbenoids . These compounds can interact with biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that some 1,2,3-triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines , suggesting that the effects of this compound may change over time.
Metabolic Pathways
It is known that some 1,2,3-triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines , suggesting that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]triazolo[1,5-a]pyridine-6-carboxylic acid typically involves the annulation of a triazole ring to a pyridine ring. One common method includes the cyclization of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . Another approach involves the use of multicomponent reactions, which allow for the regioselective synthesis of substituted triazolopyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the opening of the triazole ring, forming different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized triazolopyridine derivatives, while reduction can produce triazolylbutadiene .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Another triazole-fused heterocycle with similar reactivity and applications.
1,2,3-Triazolo[4,5-b]pyrazine: Known for its use in medicinal chemistry and materials science.
1,2,3-Triazolo[4,5-c]pyridazine: Used in the synthesis of various biologically active compounds.
Uniqueness
[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid is unique due to its specific ring structure and the ability to act as a precursor for a wide range of nitrogen-containing heterocycles.
Properties
IUPAC Name |
triazolo[1,5-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-1-2-6-3-8-9-10(6)4-5/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVIMWOPHNQLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN2C1=CN=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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